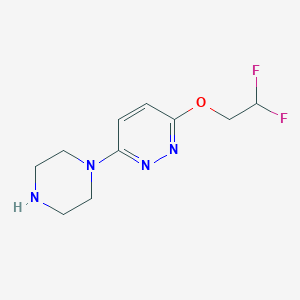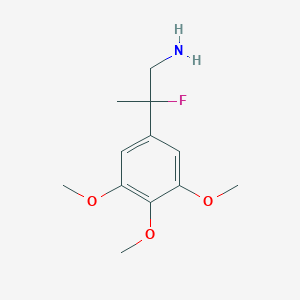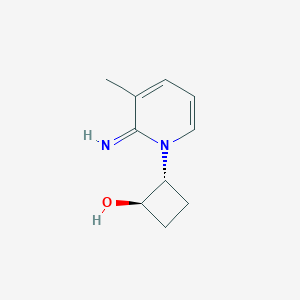
trans-2-(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Trans-2-(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
A study reported the ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes, demonstrating their use in stereoselective synthesis of piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010). This methodology highlights the utility of cyclobutanes in constructing complex cyclic structures, which are often challenging to synthesize.
Molecular Structures and Properties
Research on phosphorus-nitrogen compounds presented the syntheses of N,N-spiro bridged cyclotriphosphazene derivatives, exploring their structural and stereogenic properties. This work extends to examining DNA interactions, antimicrobial, and cytotoxic activities, showcasing the versatility of cyclobutane derivatives in medicinal chemistry and materials science (ÖztÜrk et al., 2019).
Conformational Analysis and Drug Design
Another intriguing application involves the study of conformational preferences in alpha, epsilon-dihydroxy-beta-amino esters leading to the asymmetric synthesis of imino and amino sugars. This research provides insights into the synthesis of biologically significant molecules, highlighting the role of cyclobutane derivatives in developing therapeutic agents (Davies et al., 2014).
Coordination Chemistry and Material Science
A study on metallosupramolecular coordination assemblies used ion mobility spectrometry-mass spectrometry to characterize complex structures based on cyclobutane derivatives. This work not only advances the understanding of supramolecular chemistry but also opens avenues for the development of novel materials (Brocker et al., 2010).
Photoreaction and Sustainable Material Synthesis
The furfural-derived diacid synthesis through a solid-state [2+2] photocycloaddition reaction illustrates the application of cyclobutane derivatives in creating sustainable materials. This approach emphasizes the environmental benefits and potential for green chemistry innovations (Wang et al., 2018).
Propiedades
IUPAC Name |
(1R,2R)-2-(2-imino-3-methylpyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-2-6-12(10(7)11)8-4-5-9(8)13/h2-3,6,8-9,11,13H,4-5H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNSAHPQKYEAO-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=N)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN(C1=N)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


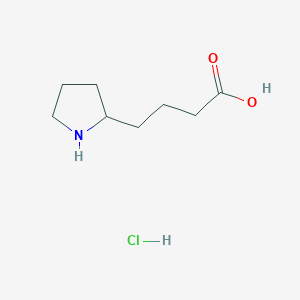
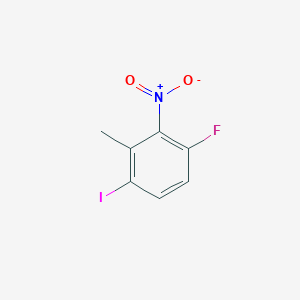
![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
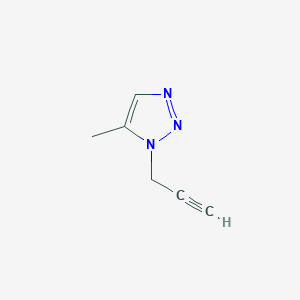
![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)

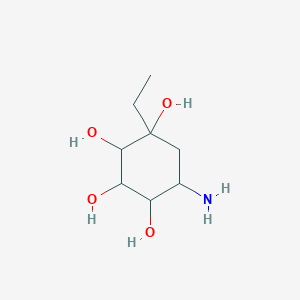

![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)

